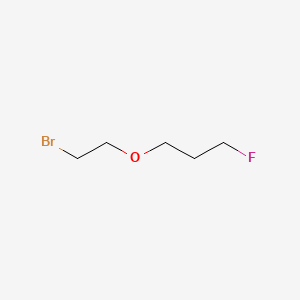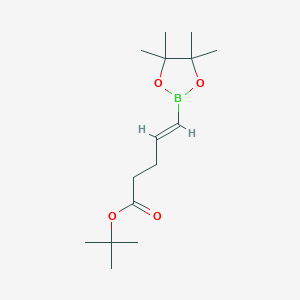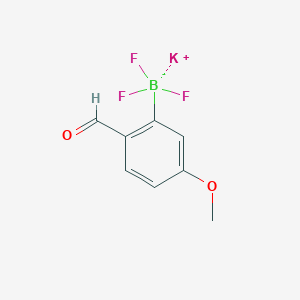
Potassium trifluoro(2-formyl-5-methoxyphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide is a chemical compound with the molecular formula C8H7BF3KO2 It is a boron-containing compound that features a trifluoroborate group attached to a phenyl ring substituted with formyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide typically involves the reaction of 2-formyl-5-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Potassium trifluoro(2-carboxy-5-methoxyphenyl)boranuide.
Reduction: Potassium trifluoro(2-hydroxymethyl-5-methoxyphenyl)boranuide.
Substitution: Potassium trifluoro(2-formyl-5-substituted-phenyl)boranuide, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for treating cancer.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl and methoxy groups also contribute to the compound’s reactivity by providing sites for oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to interact with biological molecules through boron chemistry is a key factor.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-methoxyphenyltrifluoroborate: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.
Potassium 4-methoxyphenyltrifluoroborate: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
Potassium trifluoro(5-fluoro-2-methoxyphenyl)boranuide: Contains a fluorine substituent instead of a formyl group, leading to different chemical properties and reactivity.
Uniqueness
Potassium trifluoro(2-formyl-5-methoxyphenyl)boranuide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which provides a combination of reactivity and stability that is not found in other similar compounds. This makes it a valuable reagent in organic synthesis and a promising candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C8H7BF3KO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-formyl-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Clave InChI |
MZMJQOILVVNXAO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)OC)C=O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


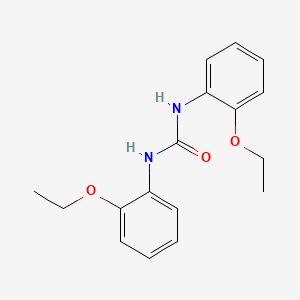
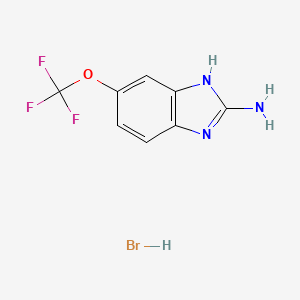

![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
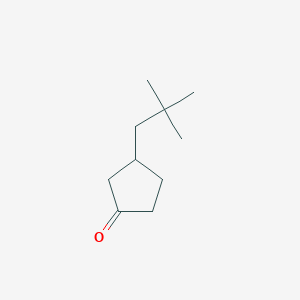
amine hydrochloride](/img/structure/B13462191.png)
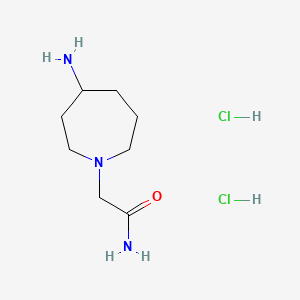
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
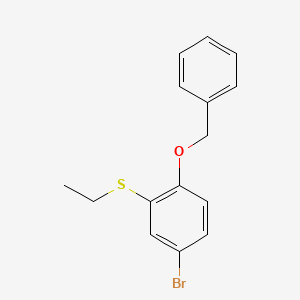
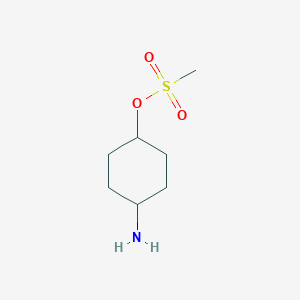
![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)
